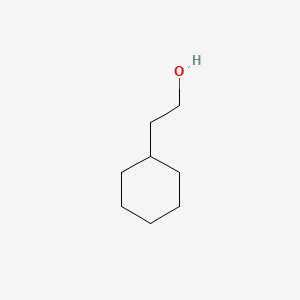

2-Cyclohexylethanol

Description

The exact mass of the compound Cyclohexaneethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQZRLXDLORINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063473 | |

| Record name | Cyclohexaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Cyclohexylethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4442-79-9 | |

| Record name | Cyclohexylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653AOK9PUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Cyclohexylethanol

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 2-Cyclohexylethanol (CAS No. 4442-79-9), a versatile organic compound with applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical characteristics, spectroscopic data, experimental protocols for its synthesis and analysis, and safety and handling guidelines. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, with the molecular formula C8H16O, is a colorless liquid characterized by a cyclohexyl group attached to an ethanol moiety.[1] It possesses a mild, sweet, and somewhat floral odor, which has led to its use as a fragrance ingredient.[1][2] The compound is slightly soluble in water but soluble in polar organic solvents.[1][3] Its stability under normal temperatures and pressures makes it a reliable component in various formulations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H16O | [1][4] |

| Molecular Weight | 128.21 g/mol | [2][4][5] |

| CAS Number | 4442-79-9 | [1][2][4] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Mild, sweet, floral, waxy | [1][2] |

| Melting Point | -20 °C | [2][3] |

| Boiling Point | 206-207 °C at 745 mmHg | |

| Density | 0.919 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.465 | |

| Flash Point | 86 °C (188 °F) - closed cup | |

| Water Solubility | Insoluble | [2][6] |

| Vapor Pressure | 0.2 hPa at 25 °C | [2] |

| pKa | 15.19 ± 0.10 (Predicted) | [1][2] |

| LogP | 2.301 (Estimated) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data available for this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Notes | Source(s) |

| ¹H NMR | Spectra available at 90 MHz and 400 MHz in CDCl₃. | [1] |

| ¹³C NMR | Spectrum available in CDCl₃. | [1] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available. The top peak (m/z) is 81, and the second highest is 67. | [4][7] |

| Infrared (IR) Spectroscopy | Spectrum of the liquid film is available. | [1][4] |

| Raman Spectroscopy | Data is available. | [4] |

| Kovats Retention Index | Standard non-polar: 1098; Standard polar: 1668. | [4] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported.

Method 1: Catalytic Hydrogenation of 2-Phenylethanol

A common and industrially viable method is the catalytic hydrogenation of 2-phenylethanol.[2][8] This process involves the reduction of the aromatic ring of 2-phenylethanol to a cyclohexane ring.

-

Reactants: 2-Phenylethanol, Hydrogen gas.

-

Catalyst: Ruthenium-carrying alumina catalyst, which may be pre-treated with hydrogen gas to enhance activity.[8] Another documented catalyst is [RuCl₂((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine)] with sodium ethanolate as a co-catalyst.[9]

-

General Procedure:

-

The ester, ruthenium catalyst, and co-catalyst are loaded into an autoclave.[9]

-

The sealed autoclave is purged with nitrogen and then with hydrogen.[9]

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 37503.8 Torr).[9]

-

The reaction mixture is heated to the required temperature (e.g., 80 °C) and maintained under hydrogen pressure.[9]

-

Reaction completion is monitored by Gas Chromatography (GC).[9]

-

After the reaction is complete, the autoclave is cooled, depressurized, and purged with nitrogen.[9]

-

The crude product is purified by flash distillation to yield this compound.[9]

-

Method 2: Grignard Reaction

This compound can also be synthesized by reacting a suitable Grignard reagent with formaldehyde.[10] This method involves the formation of a new carbon-carbon bond.

-

Reactants: Cyclohexylmagnesium halide (Grignard reagent) and formaldehyde.

-

General Procedure: The Grignard reagent, prepared from a cyclohexyl halide and magnesium, is reacted with formaldehyde. This is followed by an acidic workup to yield the primary alcohol, this compound.

Gas chromatography is a standard technique for analyzing the purity of this compound and for monitoring reaction progress.[9][11]

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[11]

-

Column: A fused silica capillary column, such as a cross-linked methyl silicone column (e.g., 60 m x 0.50 µm film thickness x 0.32 mm ID), is recommended for resolving impurities.[11]

-

Carrier Gas: Helium is a common carrier gas.[11]

-

Procedure:

-

The GC instrument is set up with the appropriate column and operating conditions (e.g., temperature program, injection volume).

-

A sample of this compound is injected into the GC.

-

The components are separated based on their boiling points and interaction with the stationary phase.

-

The FID detects the eluted components, and an integrator or data handling system records the peak areas.

-

Purity is determined by comparing the peak area of this compound to the total area of all peaks. For quantitative analysis, an internal standard method can be employed.[11]

-

Applications

This compound is utilized in several industrial applications:

-

Solvent: It serves as a solvent in various chemical reactions and formulations due to its ability to dissolve a range of substances.[1]

-

Fragrance Ingredient: Its pleasant odor makes it a valuable component in perfumes, lotions, and creams.[1]

-

Chemical Intermediate: It is used in the production of pharmaceuticals, pesticides, and other organic compounds.[1] Its derivatives are being explored in drug synthesis due to the lipid-soluble cyclohexyl ring, which may aid in penetrating biological membranes.[3]

-

Inks and Coatings: It can be used as a solvent or additive in the ink and coatings industry to improve the properties of the final product.[3]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin.[1][4] It is also an irritant.[12][13]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][4]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1][13]

-

Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides.[13]

-

Decomposition: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[1][13]

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4442-79-9 [chemicalbook.com]

- 3. zhishangchem.com [zhishangchem.com]

- 4. This compound | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 4442-79-9 [sigmaaldrich.com]

- 6. This compound | 4442-79-9 [chemnet.com]

- 7. Cyclohexaneethanol [webbook.nist.gov]

- 8. JPH03284640A - Production of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. kelid1.ir [kelid1.ir]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 2-Cyclohexaneethanol(4442-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Cyclohexylethanol: CAS Number and Synonyms

This technical guide provides essential information regarding the chemical compound 2-Cyclohexylethanol, focusing on its Chemical Abstracts Service (CAS) number and its various synonyms. This document is intended for researchers, scientists, and professionals in drug development who require precise identification of this compound.

Chemical Identification

This compound is an organic compound characterized by a cyclohexyl group attached to an ethanol backbone.[1] It is a colorless liquid at room temperature and finds applications as a solvent, a fragrance ingredient in cosmetics and perfumes, and as an intermediate in the synthesis of pharmaceuticals and pesticides.[1]

CAS Number and Synonyms

The definitive identifier for this compound is its CAS number, which is 4442-79-9 .[2][3][4][5] This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification of the substance. The compound is also known by a variety of synonyms, which are listed in the table below.

| Identifier Type | Identifier |

| CAS Number | 4442-79-9[2][3][4][5] |

| IUPAC Name | This compound[6] |

| Synonyms | (2-Hydroxyethyl)cyclohexane[2][3] |

| 2-Cyclohexaneethanol[1][2] | |

| 2-Cyclohexyl-1-ethanol[1][2] | |

| Cyclohexaneethanol[2][4][6] | |

| Cyclohexylethanol[1][4][6] | |

| Cyclohexylethyl alcohol[1][4][6] | |

| Ethanol, 2-cyclohexyl-[4][6] | |

| Hexahydrophenylethyl alcohol[4][6] | |

| β-Cyclohexylethyl alcohol[1][6] | |

| EC Number | 224-672-1[2][5] |

| Beilstein Registry Number | 1848152[5] |

| PubChem CID | 20508[6] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the primary chemical name, its unique CAS registry number, and the various synonyms used to refer to this compound. This visualization helps to clarify the nomenclature landscape for this compound.

Caption: Relationship between the primary name, unique identifiers, and synonyms for this compound.

References

Spectroscopic Profile of 2-Cyclohexylethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylethanol (CAS No. 4442-79-9), a compound utilized in the fragrance and chemical synthesis industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) |

| A | 3.646 |

| B | 2.61 |

| C | 1.84 to 1.58 |

| D | 1.452 |

| E | 1.38 |

| F | 1.23 |

| G | 1.16 |

| J | 0.920 |

| Solvent: CDCl₃, Instrument Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1] |

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) |

| 61.1 |

| 40.0 |

| 35.6 |

| 33.2 |

| 26.5 |

| 26.2 |

| Solvent: CDCl₃. Data sourced from multiple spectral databases.[2] |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a spectrometer operating at a frequency of 399.65 MHz for ¹H NMR.[1] A dilute solution of this compound (approximately 0.05 ml) was prepared in deuterated chloroform (CDCl₃, 0.5 ml).[1] The sample was placed in a standard NMR tube, and the data was acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3330 | O-H stretch (alcohol) |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1450 | C-H bend (alkane) |

| ~1050 | C-O stretch (primary alcohol) |

| Technique: Liquid Film. Data interpreted from typical values for alcohols and alkanes.[3][4] |

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound was obtained using the liquid film technique.[3][4] A drop of the neat liquid was placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The sample was then placed in the path of an IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber was recorded.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M-H₂O]⁺ |

| 82 | High | [C₆H₁₀]⁺ |

| 81 | 100 | [C₆H₉]⁺ (Base Peak) |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| Ionization: Electron Ionization (EI) at 70 eV. Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[5][6] |

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound was acquired using a mass spectrometer with an electron ionization (EI) source.[5][6] The sample was introduced into the instrument, and molecules were bombarded with electrons with an energy of 75 eV.[5] The resulting positively charged ions and fragment ions were then separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundances were detected. The molecular ion peak is observed at m/z 128.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound (4442-79-9) 1H NMR [m.chemicalbook.com]

- 2. This compound (4442-79-9) 13C NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound (4442-79-9) IR Spectrum [m.chemicalbook.com]

- 5. This compound (4442-79-9) MS spectrum [chemicalbook.com]

- 6. Cyclohexaneethanol [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Physical Properties of 2-Cyclohexylethanol

This technical guide provides a comprehensive overview of the solubility and key physical properties of this compound. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and detailed experimental methodologies.

Core Physical Properties of this compound

This compound is a colorless liquid with a mild, sweet odor.[1] It is recognized for its utility as a flavoring agent, a solvent, and an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] An understanding of its physical properties is crucial for its application in various scientific and industrial processes.

The key physical properties of this compound are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | -20 °C | |

| Boiling Point | 204-206 °C | |

| 206-207 °C | at 745 mmHg | |

| 208 °C | at 760 mmHg | |

| Density | 0.91 g/mL | |

| 0.919 g/mL | at 25 °C | |

| 0.92 g/mL | ||

| Refractive Index | 1.4650 | at 20 °C (n20/D) |

| 1.464-1.466 | at 20 °C (n20/D) | |

| 1.4537 | at 20 °C | |

| Flash Point | 86 °C (186.8 °F) | |

| 94 °C | ||

| Vapor Pressure | 0.17 mmHg | |

| 0.2 hPa | at 25 °C |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development and formulation. This compound, with its cyclohexyl and hydroxyl functional groups, exhibits solubility in a range of solvents.[1]

| Solvent | Solubility | Temperature |

| Water | Insoluble[1][3] | |

| Slightly soluble[1] | ||

| 1750 mg/L[4] | 25 °C | |

| Alcohol | Soluble[4] | |

| Dipropylene Glycol | Soluble[4] |

The solubility of alcohols is influenced by the polarity of the hydroxyl group and the nonpolar nature of the carbon chain.[5] For smaller alcohols, the polar -OH group dominates, making them miscible with water.[5][6] As the carbon chain length increases, the nonpolar character becomes more pronounced, leading to decreased water solubility.[7][8]

Experimental Protocols

The following sections detail the methodologies for determining the physical properties and solubility of this compound.

Determination of Melting Point

The melting point is determined by heating a sample and observing the temperature range over which it transitions from a solid to a liquid.[9][10][11]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of the substance is introduced into a capillary tube.[9][11] The tube is then tapped to pack the sample at the sealed end.[13]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[10][13]

-

Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.[10][11]

-

Observation: The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[10] For a pure compound, this range is typically narrow.[10][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15][16]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[14]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[14][16]

-

Heating: The apparatus is gently heated.[14] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Observation: The heat is removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a specific gravity bottle

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid, and any excess is carefully removed. The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature. The filled pycnometer is weighed again.

-

The density of the sample liquid is calculated using the masses and the known density of the reference substance.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[17]

Apparatus:

-

Refractometer (e.g., Abbe refractometer)[18]

-

Light source

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

This protocol outlines a general method for qualitatively and quantitatively determining the solubility of a substance.

Apparatus:

-

Test tubes[19]

-

Vortex mixer or shaker

-

Analytical balance

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

Qualitative Assessment: A small amount of the solute (this compound) is added to a test tube containing the solvent.[19] The mixture is agitated, and the dissolution is visually observed. This can be categorized as soluble, partially soluble, or insoluble.[19]

-

Quantitative Assessment (Saturated Solution Method):

-

An excess amount of the solute is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

The undissolved solute is separated from the solution by centrifugation or filtration.

-

The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as spectrophotometry, chromatography, or gravimetric analysis after solvent evaporation.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. pubs.aip.org [pubs.aip.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Synthesis of 2-Cyclohexylethanol from Phenylethyl Alcohol via Catalytic Hydrogenation

This document provides an in-depth technical overview for the synthesis of 2-cyclohexylethanol from phenylethyl alcohol. The primary industrial method for this transformation is the catalytic hydrogenation of the aromatic nucleus of phenylethyl alcohol. This guide is intended for researchers, chemists, and professionals in the fields of fine chemicals, fragrance development, and organic synthesis.

Reaction Overview and Principles

The conversion of phenylethyl alcohol to this compound is a reduction reaction where the aromatic benzene ring is saturated with hydrogen to form a cyclohexane ring. This process, known as nucleus hydrogenation, must be conducted under conditions that preserve the primary alcohol functional group.

The overall transformation is as follows:

C₆H₅CH₂CH₂OH + 3 H₂ → C₆H₁₁CH₂CH₂OH

This reaction requires a robust catalyst capable of activating both hydrogen and the aromatic ring under elevated temperature and pressure. Ruthenium-based catalysts, particularly those supported on alumina, have been shown to be highly effective for this purpose.[1] A key advantage of this method is its high selectivity, leading to a good yield of the desired product.[1]

Caption: Overall reaction scheme for the synthesis of this compound.

Catalysts and Reaction Parameters

The choice of catalyst is critical for achieving high conversion and selectivity. While various hydrogenation catalysts exist, ruthenium supported on alumina (Ru/Al₂O₃) is particularly well-suited for the hydrogenation of the phenyl ring in 2-phenylethanol.[1] Patents have described that pre-treating the Ru/Al₂O₃ catalyst with hydrogen gas prior to the reaction can significantly enhance its activity, allowing for nearly quantitative conversion.[1]

The following table summarizes typical reaction conditions for this synthesis.

| Parameter | Value / Condition | Catalyst | Notes |

| Starting Material | 2-Phenylethanol | N/A | High purity starting material is recommended. |

| Catalyst | Ruthenium on Alumina (Ru/Al₂O₃) | Heterogeneous | Catalyst activity can be improved by pre-treatment with H₂ gas.[1] |

| Hydrogen Pressure | 50 - 100 bar (approx. 725 - 1450 psi) | Gaseous | Sufficient pressure is required to ensure high hydrogen concentration in the liquid phase. |

| Temperature | 100 - 150 °C | N/A | Temperature control is crucial to manage reaction rate and prevent side reactions. |

| Solvent | Neat (No solvent) or Inert Solvent | Liquid | The reaction is often run without a solvent, using the reactant itself as the medium. |

| Reaction Time | 4 - 8 hours | N/A | Completion can be monitored by GC analysis or hydrogen uptake.[2] |

| Yield | > 95% | N/A | High yields are achievable with an activated catalyst.[1] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound in a laboratory or pilot-scale batch reactor (autoclave).

Equipment:

-

High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, thermocouple, and heating mantle.

-

Filtration apparatus.

-

Rotary evaporator.

-

Vacuum distillation setup.

Procedure:

-

Catalyst Pre-treatment (Optional but Recommended):

-

Place the required amount of Ru/Al₂O₃ catalyst in the autoclave.

-

Seal the vessel and purge the system by pressurizing with nitrogen (e.g., to 5 bar) and venting, repeating this cycle 3-5 times.[2]

-

Introduce hydrogen gas and flow it through the catalyst bed for several hours at an elevated temperature as per specific catalyst activation guidelines.[1]

-

-

Reactor Charging:

-

Allow the reactor to cool and safely vent the hydrogen.

-

Charge the autoclave with 2-phenylethanol. The catalyst loading is typically 1-5% by weight relative to the substrate.

-

Seal the reactor securely according to the manufacturer's instructions.

-

-

System Purging:

-

Reaction Execution:

-

Pressurize the autoclave with hydrogen to the target pressure (e.g., 80 bar).

-

Begin heating the reactor to the desired temperature (e.g., 120 °C) while maintaining vigorous stirring to ensure good gas-liquid-solid mixing.

-

Monitor the reaction progress by observing the drop in pressure from the hydrogen supply tank, indicating gas consumption.[2] Maintain the pressure by feeding more hydrogen as needed.

-

The reaction is typically complete after 4-8 hours, which can be confirmed by taking a sample (if the reactor allows) for GC analysis.

-

-

Shutdown and Work-up:

-

Once the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature (< 25 °C).[2]

-

Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Purge the reactor with nitrogen (3 cycles) to remove any remaining hydrogen.[2]

-

Open the reactor and transfer the reaction mixture to a separate flask.

-

-

Product Isolation and Purification:

-

Separate the solid catalyst from the crude product mixture by filtration. The recovered catalyst may be reusable.

-

If any low-boiling compounds are present, they can be removed using a rotary evaporator.[2]

-

For high purity, the crude this compound can be purified by vacuum distillation.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: General workflow for the batch hydrogenation of phenylethyl alcohol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Cyclohexylethanol: Discovery and Natural Occurrence

This technical guide provides a comprehensive overview of this compound, covering its discovery, natural occurrence, physicochemical properties, and detailed synthesis protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known as cyclohexylethyl alcohol, is an organic compound with the chemical formula C₈H₁₆O. It is a colorless liquid with a floral, waxy, and rose-like odor. This compound and its esters are valued in the fragrance and flavor industries. While not a primary focus of pharmaceutical research, its properties as a solvent and its natural occurrence warrant a thorough understanding for professionals in chemical and life sciences.

Discovery

Physicochemical Properties

This compound is a well-characterized compound with established physical and chemical properties. These properties are crucial for its application in various industrial and research settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 4442-79-9 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Floral, waxy, rose-like | [3] |

| Density | 0.919 g/mL at 25 °C | [1][4] |

| Boiling Point | 206-207 °C at 745 mmHg | [1][4] |

| Melting Point | -20 °C | [1] |

| Flash Point | 86 °C (187 °F) | [4] |

| Solubility in Water | 1.75 g/L at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.465 | [4] |

Natural Occurrence

This compound has been identified as a volatile organic compound in a variety of plants, contributing to their characteristic aroma. Its presence is particularly noted in essential oils.

| Natural Source | Plant Part | Concentration/Presence | Reference(s) |

| Rosa damascena (Damask Rose) | Flowers (Essential Oil) | 1.0–1.3% | [5] |

| Sauromatum guttatum (Voodoo Lily) | Spadix | Identified as a volatile component | [6] |

The concentration of this compound in natural sources can vary depending on the plant's geographical location, climate, and the extraction method used.

Synthesis of this compound

There are two primary synthetic routes to this compound: the catalytic hydrogenation of 2-phenylethanol and the Grignard reaction of a cyclohexylmagnesium halide with an epoxide or formaldehyde.

This is the most common industrial method for producing this compound. The process involves the reduction of the aromatic ring of 2-phenylethanol using hydrogen gas in the presence of a metal catalyst.

Reaction:

C₆H₅CH₂CH₂OH + 3H₂ → C₆H₁₁CH₂CH₂OH

Experimental Protocol: Hydrogenation using Ruthenium on Carbon (Ru/C) Catalyst

-

Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is used.

-

Charging the Reactor: The reactor is charged with 2-phenylethanol (1.0 mol), a 5% Ruthenium on carbon (Ru/C) catalyst (0.5-1.0% by weight of the substrate), and a solvent such as isopropanol or ethanol (250 mL).

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove any air.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Reaction: The mixture is heated to a temperature of 100-150 °C with vigorous stirring. The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

References

The Expanding Horizon of 2-Cyclohexylethanol Derivatives: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylethanol, a saturated alicyclic alcohol, serves as a versatile scaffold in organic synthesis. Its unique combination of a bulky, lipophilic cyclohexyl group and a reactive primary hydroxyl moiety makes it an attractive starting material for the development of novel derivatives with diverse potential applications. This technical guide explores the burgeoning research landscape of this compound derivatives, with a particular focus on their potential in pharmacology and materials science. While research on specific derivatives is still emerging, the foundational knowledge of related cyclohexane and phenylethanol compounds provides a strong rationale for their investigation. This document summarizes key synthetic routes, potential biological activities, and outlines experimental frameworks for future research and development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is primarily synthesized through two main routes:

-

Hydrogenation of 2-Phenylethanol: This is a common and efficient method involving the catalytic hydrogenation of the aromatic ring of 2-phenylethanol. Various catalysts, such as ruthenium on an alumina support, are employed to achieve high yields.

-

Grignard Reaction: This method utilizes the reaction of a cyclohexylmethyl magnesium halide (a Grignard reagent) with formaldehyde.

The primary hydroxyl group of this compound is the key site for derivatization. Standard organic reactions can be employed to synthesize a wide array of derivatives, including:

-

Esters: Esterification with various carboxylic acids can introduce a wide range of functional groups, potentially modulating the compound's lipophilicity, and biological activity.

-

Ethers: Williamson ether synthesis can be used to introduce different alkyl or aryl groups.

-

Amines: Conversion of the alcohol to a leaving group followed by nucleophilic substitution with amines or ammonia can yield the corresponding amino derivatives.

The following diagram illustrates a general workflow for the synthesis and screening of this compound derivatives.

Potential Pharmacological Applications

While direct studies on a wide range of this compound derivatives are limited, research on analogous compounds provides compelling evidence for their potential pharmacological activities.

Antimicrobial Activity

The structural similarity of this compound to 2-phenylethanol, a known bacteriostatic agent, suggests that its derivatives could possess antimicrobial properties. Research on 2-phenylethanol and its derivatives has shown that their bacteriostatic activity correlates with their ability to bind to and disrupt bacterial cell membranes. The lipophilic cyclohexyl group of this compound derivatives could enhance this membrane interaction.

A proposed mechanism of action for antimicrobial activity is illustrated below.

Future research should focus on synthesizing a library of this compound esters and ethers with varying chain lengths and functional groups to investigate their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Anticancer Activity

Numerous cyclohexane-containing compounds have been investigated for their potential as anticancer agents. The cyclohexane moiety can contribute to the overall lipophilicity of a molecule, which can be crucial for cell membrane permeability and interaction with intracellular targets. For instance, some benzothiazole derivatives bearing a cyclohexane ring have shown significant cytotoxicity against various cancer cell lines.

The development of this compound derivatives as potential anticancer agents could involve their conjugation with known cytotoxic pharmacophores. The hydroxyl group provides a convenient attachment point for linkers or the cytotoxic drug itself.

Potential Applications in Materials Science

The properties of this compound, such as its boiling point and refractive index, make it and its derivatives interesting candidates for applications in materials science.

-

Plasticizers: Esters of cyclohexanoic acids are used as plasticizers for polymers like PVC. Similarly, esters of this compound could be investigated for their plasticizing effects.

-

Monomers for Polymer Synthesis: The hydroxyl group of this compound can be modified to introduce polymerizable functionalities, such as acrylates or methacrylates. The resulting polymers would incorporate the bulky cyclohexyl group, which could influence the physical properties of the material, such as its glass transition temperature and mechanical strength.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives would be highly dependent on the specific derivative and the intended application. However, a general framework for investigation is provided below.

General Synthesis of this compound Esters

Materials: this compound, a carboxylic acid of interest, an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP), and an appropriate solvent (e.g., toluene or dichloromethane).

Procedure (Fischer Esterification):

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the carboxylic acid in toluene.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials: Synthesized this compound derivatives, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and 96-well microtiter plates.

Procedure:

-

Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the biological activities of a wide range of this compound derivatives. The following table is a template for how such data should be presented as it becomes available through future research.

Table 1: Template for Antimicrobial Activity Data of this compound Derivatives

| Derivative | Test Organism | MIC (µg/mL) |

| Example: 2-Cyclohexylethyl acetate | Staphylococcus aureus | Data not available |

| Example: 2-Cyclohexylethyl propionate | Escherichia coli | Data not available |

| Example: 2-Cyclohexylethyl benzoate | Candida albicans | Data not available |

Conclusion

This compound derivatives represent a promising, yet largely unexplored, class of compounds with significant potential in both pharmacology and materials science. The synthetic accessibility of these derivatives, coupled with the encouraging biological activities of related cyclohexane and phenylethanol compounds, provides a strong impetus for further investigation. Systematic synthesis and screening of a library of this compound derivatives are crucial next steps to unlock their full potential and to populate the much-needed quantitative databases that will guide future research and development in this exciting area.

Navigating the Safe Handling of 2-Cyclohexylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for 2-Cyclohexylethanol, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the use of this compound. This document outlines the toxicological profile, emergency procedures, and proper handling and storage protocols, supported by quantitative data and standardized experimental methodologies.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4442-79-9 | [1][2][3][4] |

| Molecular Formula | C8H16O | [1][4] |

| Molecular Weight | 128.21 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 206-207 °C at 745 mmHg | [3][5] |

| Melting Point | -20 °C | [3] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [5] |

| Density | 0.919 g/mL at 25 °C | [3][5] |

| Solubility | Insoluble in water | [7] |

Section 2: Toxicological Profile and Hazard Classification

This compound is classified as harmful if swallowed and in contact with skin.[1][2][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

Pictogram:

Signal Word: Warning[5]

Toxicity Data:

| Test | Species | Route | Value |

| LD50 | Rabbit | Oral | 940 mg/kg |

| LD50 | Rabbit | Dermal | 1220 mg/kg |

Section 3: Experimental Protocols for Safety Assessment

The toxicological data for this compound are determined through standardized experimental protocols. The following are summaries of the methodologies based on OECD guidelines, which are internationally recognized for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[8]

-

Principle: A single dose of the substance is administered to animals via gavage.[8]

-

Test Animals: Typically, rats are used.[8]

-

Procedure:

-

Animals are fasted prior to dosing.[8]

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.[8]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[8]

-

The LD50 (the dose causing death in 50% of the test animals) is calculated.[8]

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline provides a method for assessing the potential for a substance to cause toxicity from a single, short-term dermal exposure.[9][10][11][12][13]

-

Principle: The substance is applied to a shaved area of the skin of the test animals.[9][10]

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.[10]

-

Procedure:

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface.[11]

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[10][11]

-

Observations for signs of toxicity and mortality are made for at least 14 days.[9][10]

-

The LD50 is determined.[10]

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[14][15][16][17][18]

-

Principle: A single dose of the test substance is applied to a small area of the skin.[16][17]

-

Test Animals: The albino rabbit is the preferred species.[16][17]

-

Procedure:

-

The substance is applied to a small patch of skin (approximately 6 cm²).[16]

-

The exposure duration is typically 4 hours.[16]

-

Skin reactions, such as erythema (redness) and edema (swelling), are evaluated at specific intervals (1, 24, 48, and 72 hours) after patch removal.[15]

-

The reversibility of any observed effects is assessed for up to 14 days.[16]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This method assesses the potential of a substance to produce irritation or corrosion when applied to the eye.[19][20][21][22][23]

-

Principle: A single dose of the substance is applied into the conjunctival sac of one eye of the test animal.[20][22][23]

-

Test Animals: The albino rabbit is the recommended species.[22][23]

-

Procedure:

-

The test substance is instilled into one eye, with the other eye serving as a control.[19][20]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[22]

-

Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.[21]

-

The duration of the observation period is sufficient to fully evaluate the reversibility of the effects.[19][22]

-

Section 4: Safety and Handling Precautions

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.

Caption: Recommended Personal Protective Equipment for this compound.

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product. Avoid contact with eyes, skin, and clothing.[24] Ensure adequate ventilation.[24]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][24] Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][24]

Section 5: Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. [2][24] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[24] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if you feel unwell. Wash clothing before reuse.[2][24] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][24] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustible liquid. In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable chemical waste container.[24]

Section 6: Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound, incorporating both in silico and in vitro methods before proceeding to in vivo testing to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

References

- 1. This compound | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS 4442-79-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. This compound 99 4442-79-9 [sigmaaldrich.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Page loading... [guidechem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. scribd.com [scribd.com]

- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. 2-Cyclohexaneethanol(4442-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclohexylmethanol via Grignard Reaction with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclohexylmethanol through the Grignard reaction of cyclohexylmagnesium halide with formaldehyde. This method is a robust and common strategy for the formation of a primary alcohol with the addition of a single carbon to a cyclohexane ring. Included are comprehensive experimental procedures, a summary of expected data, and visualizations of the chemical pathway and experimental workflow.

A Note on Nomenclature and Synthesis: The reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) with formaldehyde yields cyclohexylmethanol (also known as cyclohexylcarbinol). The synthesis of 2-cyclohexylethanol, as mentioned in the topic, would necessitate a different starting material, such as cyclohexylmethylmagnesium bromide, reacting with formaldehyde, or the reaction of a cyclohexyl Grignard reagent with ethylene oxide. This protocol will focus on the direct and well-documented reaction to produce cyclohexylmethanol.

Reaction Scheme

The overall reaction for the Grignard synthesis of cyclohexylmethanol is a two-step process:

-

Formation of the Grignard Reagent: Cyclohexyl halide (chloride or bromide) reacts with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium halide.

-

Reaction with Formaldehyde and Work-up: The Grignard reagent undergoes nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent acidic work-up of the resulting magnesium alkoxide intermediate yields cyclohexylmethanol.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cyclohexylmethanol.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexyl Chloride | 1.0 mole | Organic Syntheses, Coll. Vol. 1, p.186 |

| Magnesium Turnings | 1.1 gram-atoms | Organic Syntheses, Coll. Vol. 1, p.186 |

| Paraformaldehyde (dried) | 50 g (excess) | Organic Syntheses, Coll. Vol. 1, p.186 |

| Anhydrous Diethyl Ether | ~450 mL | Organic Syntheses, Coll. Vol. 1, p.186 |

| Product | ||

| Product Name | Cyclohexylmethanol (Cyclohexylcarbinol) | [3][4] |

| Yield | 64–69% (72.5–78.5 g) | Organic Syntheses, Coll. Vol. 1, p.186 |

| Physical Properties | ||

| Appearance | Colorless liquid | [4] |

| Molecular Formula | C₇H₁₄O | [3][4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Boiling Point | 181-188 °C (at atmospheric pressure); 88–93 °C (at 18 mmHg) | |

| Density | 0.928 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.465 |

Experimental Protocols

The following protocols are adapted from established procedures and are intended for use by trained professionals in a controlled laboratory setting. All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions.[5]

Preparation of the Grignard Reagent (Cyclohexylmagnesium Chloride)

-

Apparatus Setup: Assemble a dry 1-L three-necked, round-bottomed flask equipped with a mercury-sealed mechanical stirrer, a 500-mL dropping funnel, and an efficient reflux condenser. Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.

-

Initiation: Place 26.7 g (1.1 gram-atoms) of magnesium turnings into the flask. In the dropping funnel, prepare a solution of 118.5 g (1 mole) of cyclohexyl chloride in 350 mL of anhydrous diethyl ether. Add approximately 100 mL of the ether and 15 mL of the cyclohexyl chloride solution from the funnel to the magnesium. Add a single crystal of iodine to initiate the reaction. The disappearance of the iodine color indicates the start of the reaction. Gentle heating may be applied if the reaction does not start spontaneously.

-

Addition: Once the reaction has initiated, begin stirring and add the remainder of the cyclohexyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux. This addition should take approximately 30-45 minutes. Use an ice-water bath to cool the flask if the reaction becomes too vigorous.

-

Completion: After all the cyclohexyl chloride has been added, continue stirring and refluxing the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.

Reaction with Formaldehyde

-

Formaldehyde Source: Formaldehyde is introduced as a gas by the depolymerization of paraformaldehyde. In a separate 500-mL round-bottomed flask, place 50 g of paraformaldehyde that has been dried for at least 48 hours in a vacuum desiccator over phosphorus pentoxide. Fit this flask with an inlet for dry nitrogen and a wide-bore glass tube (approx. 12 mm internal diameter) leading to the Grignard reaction flask. The tube should terminate just above the surface of the Grignard solution.

-

Reaction: Heat the flask containing paraformaldehyde in an oil bath to 180–200 °C. Pass a slow stream of dry nitrogen through the paraformaldehyde flask to carry the gaseous formaldehyde into the vigorously stirred Grignard reagent solution.

-

Monitoring: The reaction is typically complete in about 1.5 to 2 hours. The completion can be monitored by taking a small aliquot of the reaction mixture and testing for the presence of the Grignard reagent (e.g., with Michler's ketone). The reaction is complete when a negative test is obtained.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a 2-L wide-necked, round-bottomed flask. Add 300 g of cracked ice all at once and agitate the mixture rapidly until the decomposition of the magnesium complex is complete. The quenching of a Grignard reaction is highly exothermic and should be performed with caution in an ice bath.[6]

-

Acidification: To dissolve the resulting magnesium hydroxide salts, add twice the theoretical amount of 30% sulfuric acid.

-

Steam Distillation: Steam-distill the mixture until no more oil is collected in the distillate. This step is crucial to hydrolyze any formed acetal by-products.

-

Extraction: Saturate the distillate (typically 1500–2500 mL) with sodium chloride. Separate the ether-alcohol layer. Extract the aqueous layer with two 100-mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine all the organic layers and dry over anhydrous potassium carbonate. Filter the solution and carefully distill off the ether on a steam cone.

-

Final Purification: The crude alcohol is warmed for 30 minutes with 5 g of freshly dehydrated lime and then filtered. After removing any residual ether by distillation, the final product, cyclohexylmethanol, is distilled under reduced pressure. The fraction boiling at 88–93 °C at 18 mmHg is collected.

Visualizations

Reaction Pathway

References

- 1. Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Aci.. [askfilo.com]

- 2. What is the product of the following reaction? Reaction: Cyclohexylmagne.. [askfilo.com]

- 3. Cyclohexanemethanol [webbook.nist.gov]

- 4. Cyclohexylmethanol - Wikipedia [en.wikipedia.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Phenylethanol to 2-Cyclohexylethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-phenylethanol to 2-cyclohexylethanol. This reaction is a crucial transformation in organic synthesis, yielding a valuable intermediate for the fragrance, pharmaceutical, and fine chemical industries. The protocols outlined below utilize various common heterogeneous catalysts, offering a comparative overview of their performance under different reaction conditions.

Reaction Overview

The catalytic hydrogenation of 2-phenylethanol involves the saturation of the aromatic ring with hydrogen gas in the presence of a metal catalyst. This process converts the phenyl group into a cyclohexyl group, yielding this compound. The general reaction is as follows:

2-Phenylethanol → this compound

The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following table summarizes the quantitative data for the catalytic hydrogenation of 2-phenylethanol to this compound using different catalysts and reaction conditions. This allows for a direct comparison of catalyst efficacy and the reaction parameters required to achieve high yields.

| Catalyst | Co-catalyst/Support | Solvent | Temperature (°C) | Pressure (Torr/psig) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| RuCl₂((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine) | Sodium ethanolate | - | 80 | 37503.8 | 4 | - | - | High (implied)[1] |

| 5% Ru/Alumina | - | - | 100 | 5 atm | 5 | 38.1 | 85.6 | -[2] |

| Raney® Nickel | - | Isopropyl alcohol | 80 | 1200 | 5 | - | - | 95.5[3] |

Note: The table will be expanded as more specific quantitative data is identified and cited.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.

Protocol 1: Hydrogenation using a Ruthenium Catalyst

This protocol is based on a general procedure for hydrogenation reactions in an autoclave.[1]

Materials:

-

2-Phenylethanol

-

Ruthenium catalyst (e.g., RuCl₂ complex as specified in the table)[1]

-

Sodium ethanolate (co-catalyst)[1]

-

Solvent (optional, as per experimental requirements)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Autoclave (100 mL or 1L) equipped with mechanical stirring, pressure and temperature sensors, and a heating/cooling system

Procedure:

-

Reactor Charging: In a clean and dry autoclave, add the 2-phenylethanol, ruthenium catalyst, and sodium ethanolate co-catalyst. If a solvent is used, add it at this stage.

-

Inerting the System: Seal the autoclave and purge it with nitrogen gas (3 times with 5 bars) under stirring to remove any residual air.[1]

-

Pressurizing with Hydrogen: Purge the autoclave with hydrogen gas (3 times with 5 bars) before pressurizing to the desired reaction pressure (e.g., 37503.8 Torr).[1]

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 80°C) and maintain the hydrogen pressure throughout the reaction duration (e.g., 4 hours).[1] Monitor the reaction progress by gas chromatography (GC) analysis to confirm the complete disappearance of the starting material.[1]

-

Cooling and Depressurization: Upon completion, cool the autoclave down to 25°C.[1] Carefully depressurize the reactor and purge with nitrogen gas (3 times with 5 bars).[1]

-

Product Isolation: Transfer the reaction mixture to a round-bottomed flask. Remove any low-boiling compounds under vacuum. The crude product can be purified by flash distillation to determine the yield.[1]

Protocol 2: Hydrogenation using Raney® Nickel Catalyst

This protocol is adapted from procedures for the hydrogenation of similar substrates using Raney® Nickel.[3]

Materials:

-

2-Phenylethanol

-

Raney® Nickel (as a slurry in water or a suitable solvent)[4]

-

Isopropyl alcohol (solvent)[3]

-

Sodium carbonate (optional, to maintain pH)[3]

-

Hydrogen gas (high purity)

-

Autoclave or a similar high-pressure reactor

Procedure:

-

Reactor Charging: To a high-pressure autoclave, add the Raney® Nickel slurry, isopropyl alcohol, and sodium carbonate (if used).[3]

-

Inerting and Pressurizing: Seal the reactor and purge with hydrogen gas. Heat the system to the desired temperature (e.g., 80°C) and pressurize with hydrogen to the target pressure (e.g., 1200 psig).[3]

-

Substrate Addition: Add the 2-phenylethanol to the stirred reactor at a uniform rate over a specified period (e.g., 5 hours).[3]

-

Reaction Continuation: After the addition is complete, continue the hydrogenation for an additional period (e.g., 1 hour) to ensure complete conversion.[3]

-

Work-up: After cooling and depressurizing the reactor, the catalyst can be separated by filtration. The this compound product can be recovered from the filtrate by conventional procedures such as distillation.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of 2-phenylethanol.

Caption: General workflow for catalytic hydrogenation.

Reaction Pathway Diagram

This diagram illustrates the logical relationship in the conversion of 2-phenylethanol to this compound.

Caption: Reaction pathway from phenylethanol.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. JPH03284640A - Production of this compound - Google Patents [patents.google.com]

- 3. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol - Google Patents [patents.google.com]

- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

Application Notes and Protocols for the Synthesis of 2-Cyclohexylethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Cyclohexylethanol and its derivatives are valuable compounds in various fields, serving as intermediates in the synthesis of perfumes and other fine organic chemicals.[1][2] Their synthesis is of significant interest, with several established methods available to researchers. This document provides detailed protocols for the most common and effective synthetic routes, presents comparative data, and illustrates the experimental workflows and synthetic pathways. The primary methods covered are the catalytic hydrogenation of 2-phenylethanol and synthesis via the Grignard reaction.

Key Synthetic Methodologies

There are two primary, industrially relevant methods for the synthesis of this compound:

-

Catalytic Hydrogenation of 2-Phenylethanol: This is a widely used method that involves the nucleus hydrogenation of 2-phenylethanol.[1] The reaction is carried out under hydrogen pressure in the presence of a metal catalyst. Various catalysts, including ruthenium and rhodium-based systems, have been shown to be effective.[1][3] This method is advantageous for its high yield and selectivity.

-

Grignard Reaction: This classic organometallic reaction provides a versatile route to this compound. The synthesis involves reacting a suitable Grignard reagent, such as cyclohexylmagnesium halide, with a two-carbon electrophile like formaldehyde or ethylene oxide.[1][4][5] The reaction is followed by an acidic workup to yield the final alcohol product.[6][7]

-

Hydrogenation of Styrene Oxide: While often used to produce the precursor 2-phenylethanol, the catalytic hydrogenation of styrene oxide can also be a pathway.[8][9][10] Catalysts like Raney nickel and palladium are commonly employed for this transformation.[10][11] Careful control of reaction conditions is necessary to achieve high selectivity for the desired alcohol.[10]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for different synthetic routes to this compound, allowing for easy comparison of reaction conditions and outcomes.

| Synthesis Method | Catalyst/Reagent | Starting Material | Temperature (°C) | Pressure | Time (h) | Yield/Selectivity | Reference |

| Catalytic Hydrogenation | Ruthenium on Alumina | 2-Phenylethanol | N/A | Hydrogen Gas | N/A | Good Yield | [1] |

| Catalytic Hydrogenation | [RuCl2((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine)] | Ester | 80 | ~50 bar (37503 Torr) | 4 | 99% Yield | [3] |

| Grignard Reaction | Cyclohexylmagnesium Halide | Formaldehyde | N/A | Atmospheric | N/A | N/A | [1][4] |

| Hydrogenation of Styrene Oxide | Raney Nickel | Styrene Oxide | 30-110 | >250 psig | N/A | ~96% Selectivity | [10][11] |

| Hydrogenation of Styrene Oxide | Pd(II) on basic support | Styrene Oxide | N/A | N/A | N/A | 98% Selectivity | [11] |

| Hydrogenation of Styrene Oxide | Nanocrystalline Nickel | Styrene Oxide | Optimized | Optimized | N/A | 99% Selectivity | [12] |

Note: "N/A" indicates that the specific data point was not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylethanol

This protocol describes a general procedure for the hydrogenation of 2-phenylethanol using a ruthenium-based catalyst in an autoclave.

Materials:

-

2-Phenylethanol

-

Ruthenium-based catalyst (e.g., Ruthenium on Alumina)[1]

-

Solvent (optional, e.g., an alcohol)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

100 mL or 1L Autoclave with mechanical stirring, pressure and temperature sensors

Procedure:

-